Cas no 1174005-76-5 (4-amino-1H-indole-3-carbaldehyde)
4-amino-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminoindole-3-Carboxaldehyde
- 4-amino-1H-indole-3-carbaldehyde
- SCHEMBL6863442
- 1174005-76-5
- EN300-1275515
- AKOS006306413
-
- Inchi: 1S/C9H8N2O/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H,10H2
- InChI Key: XJOFCIZUJHFJBA-UHFFFAOYSA-N
- SMILES: O=CC1=CNC2C=CC=C(C=21)N
Computed Properties
- Exact Mass: 160.063662883Da
- Monoisotopic Mass: 160.063662883Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 58.9Ų
4-amino-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199003435-250mg |
4-Aminoindole-3-carboxaldehyde |
1174005-76-5 | 98% | 250mg |
$720.80 | 2023-09-04 | |
| Alichem | A199003435-500mg |
4-Aminoindole-3-carboxaldehyde |
1174005-76-5 | 98% | 500mg |
$931.00 | 2023-09-04 | |
| Alichem | A199003435-1g |
4-Aminoindole-3-carboxaldehyde |
1174005-76-5 | 98% | 1g |
$1634.45 | 2023-09-04 | |
| Enamine | EN300-1275515-50mg |
4-amino-1H-indole-3-carbaldehyde |
1174005-76-5 | 50mg |
$455.0 | 2023-10-01 | ||
| Enamine | EN300-1275515-100mg |
4-amino-1H-indole-3-carbaldehyde |
1174005-76-5 | 100mg |
$476.0 | 2023-10-01 | ||
| Enamine | EN300-1275515-250mg |
4-amino-1H-indole-3-carbaldehyde |
1174005-76-5 | 250mg |
$498.0 | 2023-10-01 | ||
| Enamine | EN300-1275515-500mg |
4-amino-1H-indole-3-carbaldehyde |
1174005-76-5 | 500mg |
$520.0 | 2023-10-01 | ||
| Enamine | EN300-1275515-1000mg |
4-amino-1H-indole-3-carbaldehyde |
1174005-76-5 | 1000mg |
$541.0 | 2023-10-01 | ||
| Enamine | EN300-1275515-2500mg |
4-amino-1H-indole-3-carbaldehyde |
1174005-76-5 | 2500mg |
$1063.0 | 2023-10-01 | ||
| Enamine | EN300-1275515-5000mg |
4-amino-1H-indole-3-carbaldehyde |
1174005-76-5 | 5000mg |
$1572.0 | 2023-10-01 |
4-amino-1H-indole-3-carbaldehyde Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-amino-1H-indole-3-carbaldehyde
Comprehensive Overview of 4-amino-1H-indole-3-carbaldehyde (CAS No. 1174005-76-5): Properties, Applications, and Research Insights
4-amino-1H-indole-3-carbaldehyde (CAS No. 1174005-76-5) is a specialized organic compound belonging to the indole family, a structural motif widely recognized for its significance in pharmaceuticals, agrochemicals, and material science. This compound features an amino group at the 4-position and a formyl group at the 3-position of the indole core, making it a versatile intermediate for synthetic chemistry. Its molecular formula, C9H8N2O, and unique functional groups contribute to its reactivity and potential applications in drug discovery and organic synthesis.
In recent years, the demand for indole derivatives like 4-amino-1H-indole-3-carbaldehyde has surged due to their role in developing small-molecule inhibitors and biologically active compounds. Researchers are particularly interested in its utility as a building block for heterocyclic chemistry, where it serves as a precursor for synthesizing more complex structures. The compound’s aldehyde group offers a reactive site for condensation reactions, while the amino group enables further functionalization, aligning with trends in fragment-based drug design (FBDD) and combinatorial chemistry.
From an industrial perspective, 4-amino-1H-indole-3-carbaldehyde is gaining attention for its potential in medicinal chemistry applications. For instance, it has been explored in the synthesis of kinase inhibitors, which are pivotal in targeting cancer and inflammatory diseases. The compound’s structural similarity to natural tryptophan metabolites also makes it relevant for studying enzyme-substrate interactions and signal transduction pathways. These attributes resonate with current scientific inquiries into personalized medicine and targeted therapy, addressing frequently searched topics like "indole-based drug development" and "CAS 1174005-76-5 applications."
Another area of interest is the compound’s role in material science. Its conjugated π-system and functional groups make it a candidate for designing organic semiconductors or fluorescent probes. This aligns with the growing focus on sustainable materials and optoelectronic devices, topics frequently queried in academic and industrial forums. Researchers are investigating its photophysical properties, such as absorption and emission spectra, to evaluate its suitability for bioimaging or sensor technologies.
Quality and purity are critical for 4-amino-1H-indole-3-carbaldehyde, especially in high-value applications. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to verify its structural integrity. Suppliers often highlight its ≥95% purity to meet the stringent requirements of pharmaceutical R&D. This emphasis on quality control addresses common user concerns about "reliable sources of CAS 1174005-76-5" and "analytical data for indole-3-carbaldehyde derivatives."
In summary, 4-amino-1H-indole-3-carbaldehyde (CAS No. 1174005-76-5) is a multifaceted compound with broad relevance in drug discovery, material science, and chemical biology. Its dual functional groups and indole backbone position it as a valuable tool for researchers exploring structure-activity relationships (SAR) and novel synthetic routes. As scientific trends evolve toward green chemistry and high-throughput screening, this compound is poised to remain a focal point in interdisciplinary research.
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